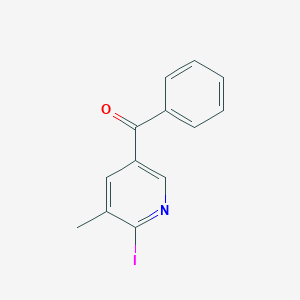

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone

Description

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone is a pyridine-derived aromatic ketone featuring a phenyl group attached to a methanone moiety and a pyridine ring substituted with iodine at position 6 and a methyl group at position 3. The iodine atom at position 6 enhances reactivity for further functionalization, while the methyl group at position 5 provides steric and electronic modulation of the pyridine ring.

Properties

Molecular Formula |

C13H10INO |

|---|---|

Molecular Weight |

323.13 g/mol |

IUPAC Name |

(6-iodo-5-methylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C13H10INO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

ZFBOZGDFLLGZJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1I)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine and benzene derivatives.

Methylation: The methyl group is introduced at the 5th position of the pyridine ring using methylating agents.

Coupling Reaction: The pyridine derivative is then coupled with a benzene derivative through a carbonylation reaction to form the methanone moiety.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling selective functionalization:

-

Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) to form biaryl derivatives. For example, coupling with phenylboronic acid yields (6-phenyl-5-methylpyridin-3-yl)(phenyl)methanone .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | (6-Phenyl-5-methylpyridin-3-yl)(phenyl)methanone | 75% |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of iodine under thermal or basic conditions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine) in DMSO at 110°C to form 6-amino derivatives .

-

Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) replaces iodine with methoxy groups .

Electrophilic Cyclization

The iodo group enables intramolecular cyclization reactions for constructing polycyclic systems:

-

Iodo-Mediated Cyclization : Under electrophilic conditions (I₂, CH₃CN, NaHCO₃), forms fused pyridine derivatives via cyclization with propargyl amines .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Propargylic β-enaminone | I₂, CH₃CN, 82°C, 12h | 5-Iodo-2,4-diphenylpyridin-3-yl derivatives | 80% |

Functional Group Transformations

The ketone moiety undergoes selective reductions:

-

Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl to a methylene group, yielding (6-iodo-5-methylpyridin-3-yl)(phenyl)methane .

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24h | (6-Iodo-5-methylpyridin-3-yl)(phenyl)methane | 85% |

Comparative Reactivity

The iodine atom’s position and electronic environment influence reaction outcomes:

Mechanistic Insights

-

Suzuki Coupling Mechanism : Oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with boronic acid and reductive elimination .

-

Nucleophilic Substitution : Proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism under polar aprotic solvents .

This compound’s synthetic flexibility makes it valuable for constructing pharmaceuticals, agrochemicals, and functional materials. Further studies should explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

Pharmaceutical Development

The primary application of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone lies in its potential as a lead compound in drug discovery. The structural characteristics of this compound make it suitable for targeting various biological pathways, particularly in the realm of cancer therapy and antimicrobial treatments. Preliminary studies indicate that compounds with similar structural motifs exhibit diverse biological activities, including anticancer and antimicrobial properties.

Chemical Biology

The presence of the pyridine moiety is often associated with biological activity, making this compound a candidate for further exploration in chemical biology. Interaction studies are essential to understand how this compound interacts with biological systems, which can provide insights into its mechanism of action and therapeutic potential.

Synthetic Chemistry

The compound can be synthesized through various methodologies, allowing for efficient production in laboratory settings. Its versatility in organic synthesis opens avenues for further functionalization, enhancing its applicability in creating derivatives with improved biological activity.

Anticancer Potential

Research has indicated that compounds containing pyridine derivatives have shown promise in cancer treatment. For example, studies exploring the effects of similar compounds on breast cancer cells have revealed significant cytotoxic effects, suggesting that this compound could be investigated for its potential anticancer properties .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial properties worth exploring through systematic testing .

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies and interaction mapping can provide insights into its binding affinities with target proteins, facilitating the design of more effective derivatives .

Mechanism of Action

The mechanism of action of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its detailed mechanism of action .

Comparison with Similar Compounds

Structural Analogs in Pyridine-Based Methanones

Table 2: Reactivity Trends in Halogenated Pyridines

| Compound | Halogen | Reactivity in Cross-Coupling | Key Applications |

|---|---|---|---|

| (6-Iodo-5-Me-pyridin-3-yl)(Ph)methanone | I | High (iodine as leaving group) | Pharmaceutical intermediates |

| Bis(6-Cl-3-Me-pyridin-2-yl)methanone | Cl | Moderate | Polymer chemistry |

| (5-Iodo-6-(4-MeOPh)-2-Ph-benzofisoquinolin-1-yl)(Ph)methanone (43A) | I | High | Heterocyclic synthesis |

Key Findings :

- Iodine’s superior leaving-group ability compared to chlorine enhances the target compound’s utility in aryl-aryl bond formations .

- Ethynyl-substituted analogs (e.g., 16A) exhibit higher yields (60%) in Sonogashira reactions than bulkier iodo derivatives, suggesting steric effects limit efficiency .

Spectroscopic and Physical Properties

- HRMS Analysis: Derivatives like 16F (C34H22F3NO) show precise mass matches (calc. 534.1675, found 534.1673), underscoring the reliability of spectroscopic characterization for such compounds .

- Solubility : Methoxy groups (e.g., in 16A ) improve solubility in polar solvents compared to the target’s methyl group, which may favor organic-phase reactions .

Biological Activity

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. The presence of a pyridine ring, iodine substitution, and a phenyl ketone moiety positions this compound as a candidate for various pharmacological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Iodine Substitution : An iodine atom at the 6-position enhances lipophilicity and biological interaction.

- Phenyl Group : A phenyl group connected through a ketone functional group contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Many pyridine derivatives are known for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. In vitro assays have shown promising cytotoxicity against several cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0048 |

These results indicate strong antimicrobial properties, particularly against E. coli and S. aureus, supporting the potential use of this compound in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including melanoma and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 15.2 |

| DU145 (Prostate) | 12.4 |

| PC-3 (Prostate) | 10.7 |

The IC50 values indicate that the compound exhibits significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom may enhance interaction with biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. Further studies employing molecular docking and binding assays are necessary to elucidate these interactions.

Case Studies

Several case studies have explored the biological activities of similar pyridine derivatives, providing insights into structure–activity relationships (SAR). For instance, compounds with halogen substitutions have shown increased antimicrobial activity due to enhanced lipophilicity and electron-withdrawing properties .

Q & A

Basic: What are the common synthetic routes for (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone, and how do they compare in yield and purity?

The synthesis of this compound can be approached via transition metal-catalyzed cross-coupling reactions or iodination of pre-functionalized pyridine intermediates. A key method involves introducing the iodine substituent at the 6-position of a pre-assembled pyridine scaffold. For example, Scheme 8 in outlines a pathway for synthesizing structurally similar 5-iodopyridine derivatives via metal-mediated coupling steps, likely involving palladium or copper catalysts . Alternative routes may employ electrophilic iodination using reagents like N-iodosuccinimide (NIS) under controlled conditions. Yield optimization depends on steric hindrance from the 5-methyl group; bulky substituents may necessitate higher catalyst loading or prolonged reaction times. Purity is typically ensured via column chromatography or recrystallization, with HPLC (as referenced in ) used to validate >95% purity .

Advanced: How do transition metal catalysts influence the regioselectivity and efficiency of introducing the iodo substituent in this compound?

Transition metals like palladium, copper, or silver play critical roles in directing iodination or cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for attaching the phenyl group, while copper(I) iodide facilitates Ullmann-type couplings for C-I bond formation. highlights silver’s role in activating strained silacyclopropane intermediates, which could analogously stabilize reactive iodination intermediates . Regioselectivity at the 6-position is governed by electronic effects: the electron-withdrawing ketone group at the 3-position directs electrophilic iodine to the para position (6-position) on the pyridine ring. Computational studies (e.g., DFT) are recommended to model transition states and optimize catalyst selection .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at 5-position, iodophenyl ketone). Aromatic proton signals near δ 7.5–8.5 ppm and methyl groups at δ 2.5–3.0 ppm are diagnostic .

- HPLC : To assess purity (>95%) and monitor reaction progress, as noted in for related compounds .

- Mass Spectrometry (HRMS) : For molecular ion confirmation (expected [M+H]⁺ ~ 354 g/mol).

- FTIR : To verify ketone C=O stretch (~1680 cm⁻¹) and C-I bond (~500 cm⁻¹) .

Advanced: What strategies resolve structural ambiguities in derivatives of this compound, particularly regarding stereoelectronic effects?

X-ray crystallography is the gold standard for resolving 3D geometry, especially to confirm iodine’s orientation and steric interactions with the 5-methyl group. For dynamic effects (e.g., rotational barriers in the ketone group), variable-temperature NMR can probe conformational flexibility. Computational methods (DFT, Gaussian software) model electronic properties, such as the electron-withdrawing effect of the iodine atom on the pyridine ring’s reactivity, as applied in for similar heterocycles .

Advanced: How can multi-component reactions (MCRs) be leveraged to synthesize this compound’s pyridine core?

MCRs involving nitriles, alkynes, and iodinating agents could streamline pyridine formation. and describe zirconium-mediated MCRs for constructing polysubstituted pyridines via nitrile insertion and bond reorganization. For instance, a three-component coupling of propargyl ketones, methylamine, and iodine sources under Pd catalysis might yield the target scaffold. Steric hindrance from the 5-methyl group requires careful optimization of reaction stoichiometry and temperature .

Advanced: What mechanistic insights exist for the palladium-catalyzed coupling steps in synthesizing this compound?

Palladium-catalyzed steps likely proceed through oxidative addition (e.g., Pd⁰ → Pd²⁺ with aryl halides), transmetallation (e.g., with boronic acids for phenyl group attachment), and reductive elimination. and highlight Pd’s role in silylene transfer and C–Si bond cleavage, which could parallel C–I bond activation. Kinetic studies using deuterated analogs or radical traps (e.g., TEMPO) can elucidate whether radical intermediates form during iodination .

Advanced: How do substituents (iodo, methyl, phenyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing iodine and ketone groups activate the pyridine ring for NAS at the 2- and 4-positions. The 5-methyl group sterically hinders attack at the 6-position. Competitive experiments with substituted nucleophiles (e.g., methoxide vs. amines) can map regioselectivity trends. notes that trifluoromethyl groups enhance electrophilicity in similar systems, suggesting iodine’s stronger -I effect would further activate adjacent positions .

Basic: What are the documented stability and reactivity profiles of this compound under varying conditions (light, heat, pH)?

- Light : The C–I bond is photosensitive; store in amber vials under inert atmosphere.

- Heat : Decomposition above 150°C may release iodine vapors (TGA/DSC analysis recommended).

- pH : Stable in neutral conditions but prone to hydrolysis under strong acids/bases due to the ketone’s electrophilicity. ’s safety data for related pyridines recommends avoiding aqueous extremes .

Advanced: How can contradictions in reported synthetic yields or byproduct profiles be addressed methodologically?

Discrepancies often arise from ligand choice (e.g., monodentate vs. bidentate phosphines in Pd catalysis) or iodine source purity (e.g., NIS vs. I₂). Systematic DOE (Design of Experiments) can isolate critical factors (catalyst loading, solvent polarity). ’s Scheme 8 and alternative routes in should be replicated with strict moisture/oxygen control to minimize side reactions (e.g., dehalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.